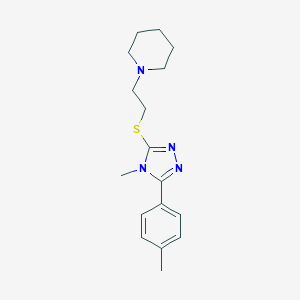
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential use in various biomedical applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Additionally, it has been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of various fungi and bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide in lab experiments include its potent activity against various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide is a chemical compound with significant potential for use in various biomedical applications. Its potent activity against various diseases and its ability to inhibit specific enzymes and signaling pathways make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide involves the reaction between 4-methylbenzyl chloride and 2-(1-piperidinyl)ethylamine in the presence of triethylamine. The resulting product is then treated with sodium azide and hydrazine hydrate to form the desired 1,2,4-triazole compound. Finally, the compound is reacted with sulfur to obtain the sulfide derivative.
Scientific Research Applications
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide has been extensively studied for its potential use in various biomedical applications. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Product Name |
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide |
|---|---|
Molecular Formula |
C17H24N4S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C17H24N4S/c1-14-6-8-15(9-7-14)16-18-19-17(20(16)2)22-13-12-21-10-4-3-5-11-21/h6-9H,3-5,10-13H2,1-2H3 |
InChI Key |
UGRAYQNMRHUQBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCCN3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
![methyl 2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275063.png)
![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 3,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275083.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)